

# A Comparative Analysis of Experimental and Computationally Predicted Properties of 5-Nonanone

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## Compound of Interest

Compound Name: 5-Nonanone

Cat. No.: B165733

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This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of **5-Nonanone**, a symmetrical ketone with applications as a solvent and in organic synthesis. The objective is to offer a comprehensive overview of its physicochemical characteristics, supported by experimental data and theoretical predictions. This information is valuable for researchers in various fields, including chemical synthesis, materials science, and drug development, where accurate property data is crucial for modeling and experimental design.

## Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data for the key physical and spectral properties of **5-Nonanone**, presenting a clear comparison between experimental values and the expected outcomes from computational predictions.

Table 1: Physical Properties of 5-Nonanone

Property	Experimental Value	Computationally Predicted Value (Typical)
Boiling Point	186-188.5 °C	Predictions can vary based on the model (e.g., QSPR, machine learning), but are generally within a few percent of the experimental value.
Melting Point	-4 to -6 °C	Often predicted with lower accuracy than boiling points due to the complexities of crystal lattice interactions.
Density	0.82 g/mL (at 20 °C)	DFT and other molecular modeling methods can predict density with high accuracy, often within a small margin of error.
Refractive Index	1.419 (at 20 °C)	Can be accurately predicted using computational methods that correlate electronic structure with optical properties.

Table 2: Spectral Properties of **5-Nonanone**

Spectroscopic Technique	Experimental Data Highlights	Computationally Predicted Data (Typical)
<sup>1</sup> H NMR (Proton NMR)	<ul style="list-style-type: none"><li>- Triplets around 0.9 ppm (<math>\text{CH}_3</math>)</li><li>- Multiplets around 1.3-1.6 ppm (-<math>\text{CH}_2</math>-)</li><li>- Triplet around 2.4 ppm (<math>\alpha\text{-CH}_2</math>)</li></ul>	Chemical shifts are predicted with good accuracy (typically within 0.1-0.3 ppm) using DFT methods like GIAO. Coupling constants can also be calculated.
<sup>13</sup> C NMR (Carbon NMR)	<ul style="list-style-type: none"><li>- Carbonyl carbon (<math>\text{C=O}</math>) signal around 211 ppm</li><li>- Signals for the different -<math>\text{CH}_2</math>- and <math>\text{CH}_3</math> carbons in the aliphatic region</li></ul>	Chemical shifts for carbon atoms are also predictable with high accuracy using DFT, often with errors of less than 5 ppm.
IR (Infrared) Spectroscopy	<ul style="list-style-type: none"><li>- Strong <math>\text{C=O}</math> stretch around <math>1715 \text{ cm}^{-1}</math></li><li>- C-H stretching and bending vibrations in the <math>2800\text{-}3000 \text{ cm}^{-1}</math> and <math>1350\text{-}1470 \text{ cm}^{-1}</math> regions, respectively.</li></ul>	Vibrational frequencies can be calculated using DFT. Predicted spectra generally show good agreement with experimental data for the major functional group peaks, though some scaling factors may be applied to improve the match.
MS (Mass Spectrometry)	<ul style="list-style-type: none"><li>- Molecular ion peak (<math>\text{M}^+</math>) at <math>\text{m/z} = 142</math></li><li>- Prominent fragment ions from <math>\alpha</math>-cleavage at <math>\text{m/z} = 85</math> and <math>\text{m/z} = 57</math></li></ul>	Fragmentation patterns can be predicted using rule-based systems or by simulating ionization and fragmentation processes. The molecular ion peak is easily predicted, and major fragmentation pathways can be identified.

## Experimental and Computational Methodologies

### Experimental Protocols

The experimental data presented in this guide are based on standard laboratory procedures for the characterization of organic compounds.

- Boiling Point Determination: The boiling point of **5-Nonanone** is typically determined using methods such as simple distillation or the Thiele tube method[1][2][3][4][5]. In a simple distillation, the temperature at which the liquid actively boils and its vapor condenses is recorded as the boiling point[4]. The Thiele tube method is a microscale technique that involves heating a small sample in a sealed capillary tube and observing the temperature at which a continuous stream of bubbles ceases and the liquid is drawn back into the capillary[4].
- Density Measurement: The density of liquid **5-Nonanone** is commonly measured using a pycnometer or a digital density meter[6][7][8][9][10]. Pycnometry involves accurately weighing a known volume of the liquid in a calibrated flask[9]. Digital density meters, often based on the oscillating U-tube principle, provide rapid and precise measurements of density[6][7][9].
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are obtained by dissolving the **5-Nonanone** sample in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and placing it in a high-field NMR spectrometer[11][12][13][14]. The instrument irradiates the sample with radiofrequency pulses and detects the resulting signals from the atomic nuclei. For ketones, the protons on the alpha-carbons typically appear deshielded in the  $^1\text{H}$  NMR spectrum, around 2-2.5 ppm[15]. The carbonyl carbon in the  $^{13}\text{C}$  NMR spectrum is highly deshielded, appearing at approximately 190 ppm or further downfield[15].
- FTIR Spectroscopy: The infrared spectrum of liquid **5-Nonanone** is typically recorded using an FTIR spectrometer. The liquid can be analyzed as a thin film between two salt plates (e.g.,  $\text{NaCl}$ ) or by using an Attenuated Total Reflectance (ATR) accessory[16][17][18][19][20]. The characteristic absorption band for the carbonyl ( $\text{C}=\text{O}$ ) group in a saturated aliphatic ketone like **5-Nonanone** appears around  $1715\text{ cm}^{-1}$ [21].
- Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, where the **5-Nonanone** sample is first vaporized and then ionized, commonly by electron impact (EI)[22][23][24][25][26]. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected. This technique provides information about the molecular weight and fragmentation pattern of the molecule[22][23][24][25][26].

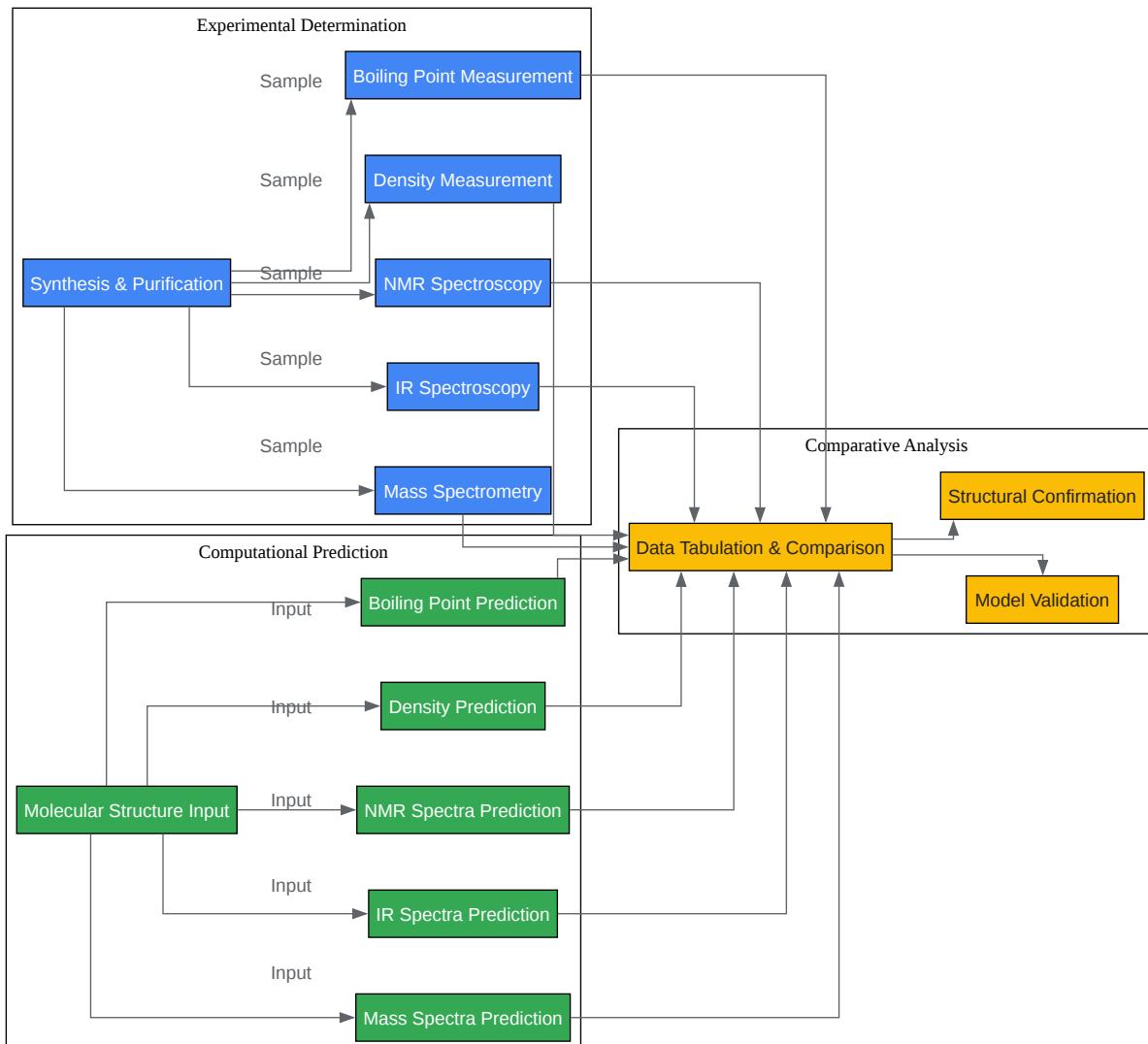
## Computational Methodologies

Computational chemistry provides powerful tools for predicting the properties of molecules like **5-Nonanone**, offering insights that complement experimental findings.

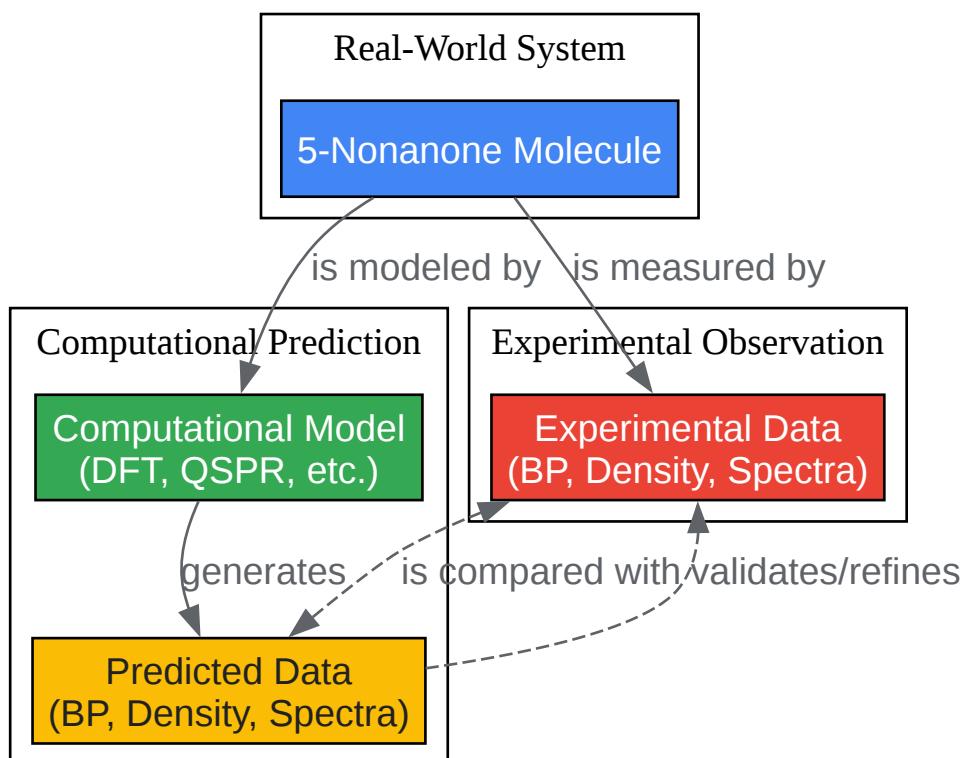
- Boiling Point and Density Prediction: Quantitative Structure-Property Relationship (QSPR) models are frequently used to predict boiling points. These models use molecular descriptors derived from the chemical structure to establish a statistical relationship with the boiling point[21][27]. Machine learning algorithms and molecular dynamics simulations are also employed for more accurate predictions[28]. Density is often predicted with high accuracy using methods like Density Functional Theory (DFT), which calculates the electronic structure of the molecule[29][30][31][32][33].
- NMR Spectra Prediction: The prediction of NMR chemical shifts and coupling constants is commonly performed using DFT calculations[34][35][36][37][38]. The Gauge-Including Atomic Orbital (GIAO) method is a popular DFT-based approach for calculating NMR parameters with good accuracy[36][37].
- IR Spectra Prediction: Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum[39][40][41][42][43]. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
- Mass Spectra Prediction: The prediction of mass spectra can be approached in several ways. Rule-based systems use established fragmentation patterns of functional groups to predict the resulting ions. More advanced methods, such as Competitive Fragmentation Modeling for Electron Ionization (CFM-EI), use machine learning and combinatorial fragmentation to predict the mass spectrum from the molecular structure[44][45][46][47][48].

## Visualizing the Comparison Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for comparing experimental and computational data and the logical relationship between these two approaches.

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Caption: Workflow for comparing experimental and computational data.



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Caption: Logical relationship between experimental and computational approaches.

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